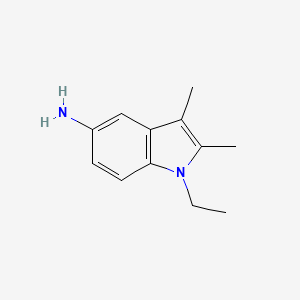

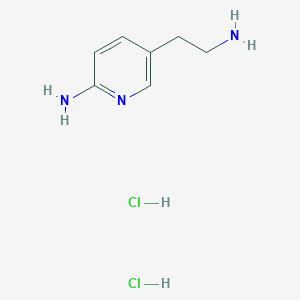

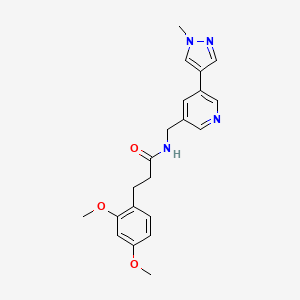

![molecular formula C20H22ClN3O3S2 B2469042 Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329900-88-0](/img/structure/B2469042.png)

Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzene ring fused to a thiazole ring, which contains a sulfur and a nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Derivative Compounds

Synthesis of Novel Compounds : Researchers have explored the synthesis of novel pyrido and thieno derivatives, such as tetrahydropyridothienopyrimidine derivatives and thieno[2,3-b]pyridine-2-carboxamides. These compounds are synthesized using various carbonyl compounds and have potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Microwave-Assisted Synthesis : Some studies have reported on the use of microwave techniques for the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines. This method offers advantages like higher yields and shorter reaction times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Development of Anti-inflammatory Agents : There is research indicating the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as a potential anti-inflammatory agent. This is based on the anti-inflammatory activity of structurally related molecules (Moloney, 2001).

Potential Biological Activities

Antihypertensive and Antibacterial Properties : Research has been conducted on the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which show promising antihypertensive α-blocking activity and low toxicity. These compounds also possess antibacterial properties (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antiallergic Activity : Certain derivatives, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, have been synthesized and demonstrated antiallergic activity in preclinical tests. These derivatives have potential applications in the development of new antiallergic drugs (Nohara et al., 1985).

Synthesis of Anti-Inflammatory Derivatives : Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. Some of these compounds exhibited moderate anti-inflammatory activity, suggesting their potential in developing new anti-inflammatory drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(1,3-benzothiazole-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2.ClH/c1-11(2)23-9-8-12-15(10-23)28-18(16(12)20(25)26-3)22-17(24)19-21-13-6-4-5-7-14(13)27-19;/h4-7,11H,8-10H2,1-3H3,(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFOUDJUTQESOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

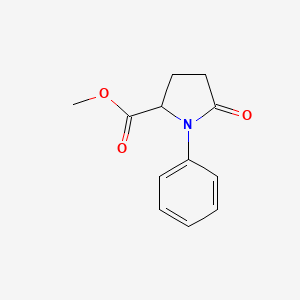

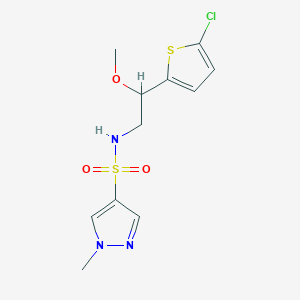

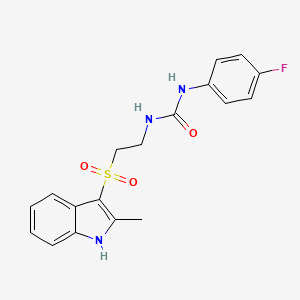

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)

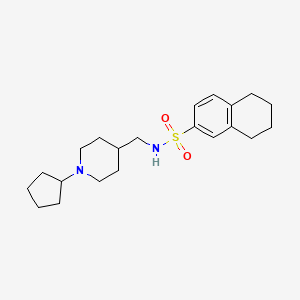

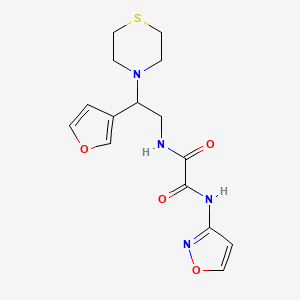

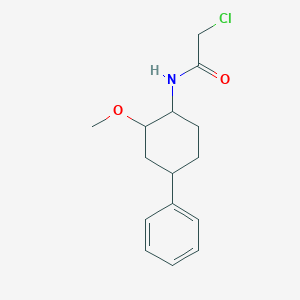

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)

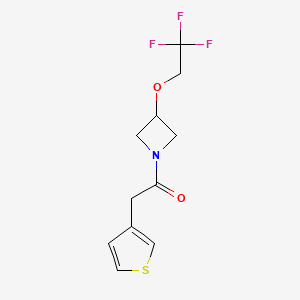

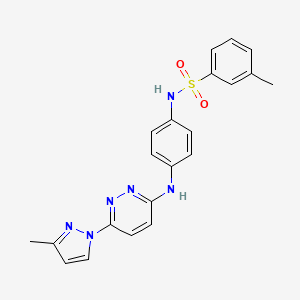

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)